Hispidol B

Phytochemistry Natural Product Isolation Quality Control

For natural product screening libraries, differentiating hispidol B from hispidol A is critical-identical molecular formula (C30H52O4) renders MS insufficient, but a >135°C melting point gap (hispidol B mp 252-253°C vs. hispidol A mp 118°C) enables unambiguous QC upon receipt. Hispidol B 3-palmitate exhibits selective InsR kinase inhibition, positioning it as a scaffold for targeted C-3 esterification campaigns. With 4 H-bond donors (TPSA 80.90 Ų), it is suited for extracellular target engagement assays. Broad natural distribution across Meliaceae, Simaroubaceae, and Rutaceae reduces single-species sourcing risk.

Molecular Formula C30H52O4
Molecular Weight 476.742
CAS No. 78739-39-6
Cat. No. B2581265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHispidol B
CAS78739-39-6
Molecular FormulaC30H52O4
Molecular Weight476.742
Structural Identifiers
SMILESCC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H52O4/c1-18(17-22(31)25(33)27(4,5)34)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-34H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,24-,25-,28+,29-,30+/m0/s1
InChIKeyMVWLZBQPRMCRKT-XXKDMKEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Hispidol B: Identity and Classification


Hispidol B (CAS 78739-39-6) is a tetracyclic triterpenoid of the tirucallane class, chemically defined as (3S,23R,24S)-tirucall-7-ene-3,23,24,25-tetrol (C30H52O4, MW 476.74) [1]. It was first isolated and characterized from Trichilia hispida (Meliaceae) and should not be confused with the flavonoid 'hispidol' (a 6,4′-dihydroxyaurone) found in soybean and other legumes [2]. Hispidol B has been subsequently identified in diverse plant families including Meliaceae, Simaroubaceae, and Rutaceae, establishing it as a recurring chemotaxonomic marker within the Meliaceae family. Its absolute stereochemistry has been unambiguously confirmed by single-crystal X-ray diffraction [3].

Substitution Risks for Hispidol B


Lateral substitution among tirucallane triterpenoids is not scientifically valid due to profound differences in the side-chain oxidation state and hydrogen-bonding capacity. Hispidol B possesses a fully hydroxylated acyclic side chain with four H-bond donors (3β-OH, 23R-OH, 24S-OH, 25-OH) [1], while its closest congener, hispidol A, has the same molecular formula but differs in C-24 absolute configuration (24R vs 24S), resulting in a dramatically different crystalline packing behavior reflected by a melting point difference exceeding 135°C [1]. Other commonly co-isolated tirucallanes such as piscidinol A (3-keto instead of 3β-OH) and niloticin (24,25-epoxy instead of diol) exhibit fundamentally altered H-bond donor/acceptor profiles, ruling out any assumption of pharmacological or physicochemical equivalence [2][3].

Hispidol B: Differentiation Evidence


Melting Point Gap Distinguishes Hispidol A

Hispidol B exhibits a melting point of 253–254 °C, which is more than 135 °C higher than that of its direct diastereomer hispidol A (mp 118 °C), both measured from the same isolation batch from Trichilia hispida [1]. This large gap reflects stronger intermolecular hydrogen bonding in hispidol B, attributed to the 24S-OH orientation enabling a more ordered crystalline lattice.

Phytochemistry Natural Product Isolation Quality Control

Solubility Difference vs Hispidol A

In the original isolation study, hispidol B was described as having very low solubility in CDCl3, requiring pyridine-d5 as the NMR solvent for structural characterization, whereas hispidol A was adequately soluble in CDCl3 [1]. This solubility contrast was explicitly noted as complicating NMR spectral comparisons. The difference is consistent with the higher number of intermolecular hydrogen bonds in the hispidol B crystal lattice.

Structural Elucidation NMR Spectroscopy Solubility Profiling

HBD Count Distinguishes Piscidinol A and Niloticin

Hispidol B contains four hydroxyl groups (3β-OH, 23R-OH, 24S-OH, 25-OH) contributing four hydrogen bond donors (HBDs), whereas the structurally related tirucallane piscidinol A has only three HBDs (23R-OH, 24R-OH, 25-OH; C-3 is a ketone) [2], and niloticin has only one HBD (23-OH; positions 24,25 are epoxy-linked) [3]. This difference in HBD count translates to corresponding differences in Lipinski Rule-of-3 compliance, topological polar surface area (TPSA: hispidol B = 80.90 Ų vs. piscidinol A lower due to ketone), and predicted membrane permeability.

Medicinal Chemistry SAR Drug Design

Selective InsR Inhibition by C-3 Palmitate Derivative

In a panel of eight receptor tyrosine kinases (EGFR, HER2, HER4, IGFR, InsR, KDR, PDGFRα, PDGFRβ), hispidol B 3-palmitate (compound 3) showed weak inhibitory activity selectively against InsR (Insulin Receptor), while the parent hispidol B aglycone was not tested [1]. This indicates that esterification at C-3 modulates kinase selectivity. In contrast, the co-isolated limonoid 3-epi-cipadonoid C also showed InsR activity, but none of the pentacyclic triterpenes (bryonolic and bryononic acids) displayed any RTK inhibition in the same assay.

Kinase Inhibition Receptor Tyrosine Kinase Cancer

Wider Phylogenetic Distribution Across Plant Families

Hispidol B has been confirmed from Meliaceae (Trichilia hispida, Cedrela sinensis, Turraea pubescens, Sandoricum koetjape) [1][2], Simaroubaceae (Simaba multiflora, Homalolepis suffruticosa) [3], and Rutaceae (Poncirus trifoliata, as 25-methyl ether derivative) [4]. In contrast, piscidinol A has been reported primarily from Meliaceae and Simaroubaceae, while hispidol A is largely confined to Meliaceae. This broader phylogenetic distribution makes hispidol B a more accessible scaffold for sourcing through biodiversity prospecting.

Chemotaxonomy Natural Product Sourcing Biodiversity

Hispidol B: Application Scenarios


Library QC Using Melting Point Difference

For natural product screening libraries that contain both hispidol A and hispidol B, the melting point gap of >135 °C (253–254 °C vs. 118 °C) [1] can serve as a primary QC checkpoint. Procurement specifications should require mp determination upon receipt to unambiguously distinguish the two diastereomers, since their identical molecular formula (C30H52O4) renders MS-based identification insufficient. This is particularly critical given that NMR-based differentiation is complicated by the poor CDCl3 solubility of hispidol B [1].

C-3 Esterification for Kinase Modulator Development

The observation that hispidol B 3-palmitate acquires weak but selective InsR kinase inhibition, while pentacyclic triterpenes from the same source (bryonolic and bryononic acids) are completely inactive against an 8-member RTK panel [1], positions hispidol B as a scaffold for targeted C-3 esterification campaigns. Investigators should prioritize hispidol B over hispidol A for such studies due to the known InsR selectivity gain, which is not reported for hispidol A derivatives.

Permeability Probe Design Using HBD Count

With 4 hydrogen bond donors (TPSA = 80.90 Ų), hispidol B is predicted to exhibit lower passive membrane permeability than piscidinol A (HBD=3, C-3 ketone) and niloticin (HBD=1, 24,25-epoxy) [1][2][3]. This makes hispidol B a suitable tool compound for studies requiring limited intracellular access, such as extracellular target engagement assays or membrane receptor binding studies where intracellular off-target effects are undesirable.

Biodiversity-Driven Sourcing Strategy

Organizations developing triterpenoid-based libraries can reduce supply-chain risk by prioritizing hispidol B over hispidol A, since hispidol B has been confirmed in at least three plant families (Meliaceae, Simaroubaceae, Rutaceae) spanning ≥7 species [1][2][3][4], while hispidol A is predominantly confined to Meliaceae. This broader natural distribution provides alternative sourcing routes should regulatory or environmental restrictions limit access to specific plant species.

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